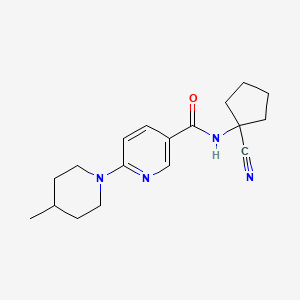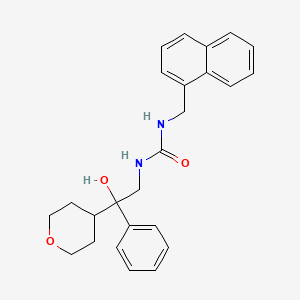
6,7-Dichloro-2-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2-methylquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2 . It has an average mass of 213.063 Da and a monoisotopic mass of 211.990799 Da .
Molecular Structure Analysis
The molecular structure of 6,7-Dichloro-2-methylquinoxaline consists of a quinoxaline core, which is a type of nitrogen-containing heterocycle . This core is substituted with two chlorine atoms at the 6 and 7 positions and a methyl group at the 2 position .Physical And Chemical Properties Analysis
6,7-Dichloro-2-methylquinoxaline has a molecular weight of 213.06 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Application in Liquid Chromatographic Fluorimetric Assay
6,7-Dichloro-2-methylquinoxaline is used in assays for measuring methylglyoxal in chemical and biological systems. McLellan and Thornalley (1992) describe its synthesis and use in liquid chromatographic assays with spectrophotometric and fluorimetric detection. The purity of this compound makes it suitable for analysis of trace amounts of methylglyoxal in various systems (McLellan & Thornalley, 1992).
Use in Gas Chromatography for Biological Samples
Ohmori et al. (1987) demonstrated the application of 6,7-dichloro-2-methylquinoxaline in gas chromatography. It's formed by the reaction of methylglyoxal with 4,5-dichloro-1,2-phenylenediamine and detected using electron-capture detection, showcasing its sensitivity and selectivity for measuring biological and food samples (Ohmori, Kawase, Mori, & Hirota, 1987).
Role in Anti-Tubercular Agents Discovery
Srinivasarao et al. (2020) investigated a series of 6,7-dichloro-2-methylquinoxaline derivatives for their potential as anti-tubercular agents. Their findings suggest moderate activity of these compounds against Mycobacterium tuberculosis, indicating its utility in developing new treatments for tuberculosis (Srinivasarao et al., 2020).
Exploration in Antimicrobial Activity
Singh et al. (2010) synthesized various quinoxaline derivatives, including 6,7-dichloro-2-methylquinoxaline, to assess their antimicrobial activity. The study aimed at optimizing the antimicrobial activity of these compounds, highlighting the role of 6,7-dichloro-2-methylquinoxaline in the synthesis of new Schiff bases with potential antimicrobial properties (Singh, Deivedi, Hashim, & Singhal, 2010).
Application in PET Studies
Thorell et al. (1995) utilized 6,7-dichloro-2,3-dihydroxyquinoxaline in a study involving positron emission tomography (PET). They developed a method for labeling this compound with carbon-11, providing insights into its biodistribution in vivo, thus contributing to the understanding of its behavior in biological systems (Thorell, Stone-Elander, Ingvar, & Eriksson, 1995).
Synthesis of Anti-Mycobacterium tuberculosis Agents
Jaso et al. (2003) conducted a study focusing on the synthesis of quinoxaline derivatives, including 6,7-dichloro-2-methylquinoxaline, for their activity against Mycobacterium tuberculosis. Their research adds to the potential of using these compounds in the treatment of tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2003).
Safety and Hazards
While specific safety and hazard information for 6,7-Dichloro-2-methylquinoxaline was not found, general precautions should be taken while handling it. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6,7-dichloro-2-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCYHTDCTXRDFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-methylquinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2S)-1,2-Diphenylethane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride](/img/structure/B2557038.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2557041.png)
![2-(4-Ethoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2557042.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol](/img/structure/B2557044.png)




![[1-(2,3-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2557051.png)
![1-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2557053.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2557057.png)